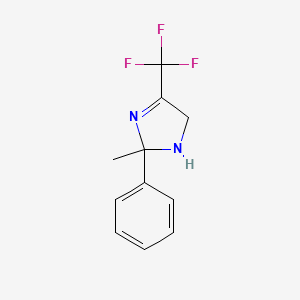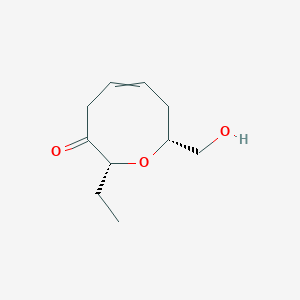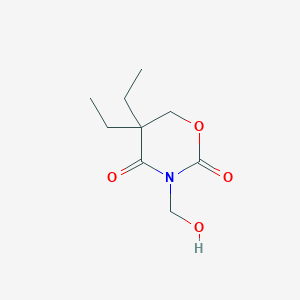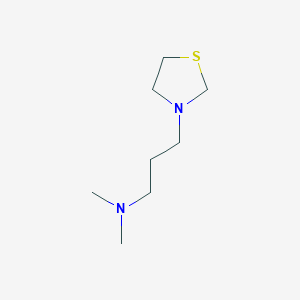
Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)-: is a chemical compound with a complex structure that includes a butanamide backbone, a bromine atom, and a triphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- typically involves multiple steps. One common method includes the bromination of 3,3-dimethylbutanamide followed by the introduction of the triphenylmethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of automated systems ensures consistency and efficiency in the production process. The final product is usually purified through techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed to produce corresponding acids and amines.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted butanamides, while oxidation reactions may produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for creating complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo specific reactions makes it useful for probing biological pathways and mechanisms.
Medicine: In the field of medicine, Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- has potential applications in drug development. Its unique chemical properties may allow it to act as a precursor for pharmaceuticals or as a probe for studying disease mechanisms.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- involves its interaction with specific molecular targets. The bromine atom and triphenylmethyl group play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biological pathways, making it a valuable tool for studying molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Butanamide, 3,3-dimethyl-: Lacks the bromine atom and triphenylmethyl group, making it less reactive.
Butanamide, 2-bromo-3,3-dimethyl-N-phenyl-: Contains a phenyl group instead of a triphenylmethyl group, leading to different reactivity and applications.
Bromobutide (2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide): Similar structure but with different substituents, affecting its chemical properties and uses.
Uniqueness: Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- is unique due to the presence of both the bromine atom and the triphenylmethyl group. These functional groups confer specific reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
190260-61-8 |
|---|---|
Molekularformel |
C25H26BrNO |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
2-bromo-3,3-dimethyl-N-tritylbutanamide |
InChI |
InChI=1S/C25H26BrNO/c1-24(2,3)22(26)23(28)27-25(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18,22H,1-3H3,(H,27,28) |
InChI-Schlüssel |
HALUFWDLJLZVKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)


![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)


![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)




